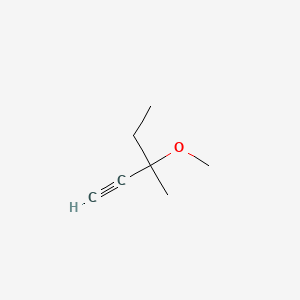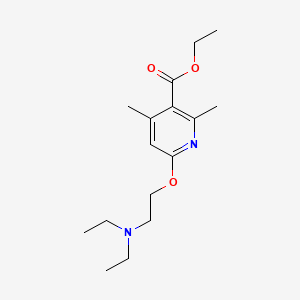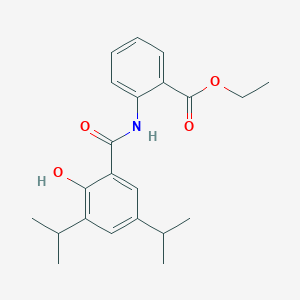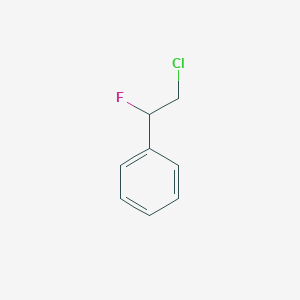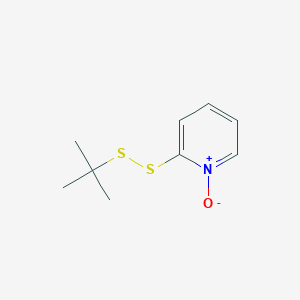
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a tert-butyldisulfanyl group and an oxo group. This compound is part of a broader class of disulfides, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free copper(I) iodide (CuI)-catalyzed conditions . The reaction proceeds through an unusual condensation mechanism, where the 2-mercaptoheterocycle reacts with tert-butanesulfinamide to form the desired disulfide compound . The process is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Investigated for its potential as an antiviral agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)benzoxazole
- 2-(tert-Butyldisulfanyl)benzimidazole
Uniqueness
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to other disulfide-containing heterocycles, this compound offers unique reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
24367-48-4 |
|---|---|
Molekularformel |
C9H13NOS2 |
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
2-(tert-butyldisulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13-12-8-6-4-5-7-10(8)11/h4-7H,1-3H3 |
InChI-Schlüssel |
PRSLWGHCLYRSMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SSC1=CC=CC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








